molecular formula C17H16N4O3S B3444551 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

Cat. No. B3444551
M. Wt: 356.4 g/mol
InChI Key: OAWNMFKNQTXQOF-UHFFFAOYSA-N
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Description

“N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is complex, with multiple functional groups. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have significant antimicrobial activity. In a study, the in vitro inhibitory activity of similar compounds was assessed against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans .

Anti-Proliferative Activity

The compound has shown promising anti-proliferative activity. It has been evaluated against various cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines .

Cancer Stem Cell Targeting

Some compounds similar to “N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” have been found to be active against side population cancer stem cells . This suggests potential applications in targeting cancer stem cells.

Use in Flavoring Group Evaluation

Although not directly related to “N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea”, compounds with similar structures have been evaluated in flavoring group evaluations . This suggests potential applications in the food industry.

Synthesis of N-Mannich Bases

This compound has been used in the synthesis of N-Mannich bases . These bases have diverse applications in medicinal chemistry.

Development of Anticancer Drugs

Compounds with a similar structure to “N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” have been used in the development of various types of anticancer drugs . This suggests potential applications in the development of new anticancer therapies.

Future Directions

The future directions for “N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” could involve further studies on its anticancer properties. Additionally, the synthesis of new medicinal substances to which microorganisms are sensitive is one of the ways to deal with the antimicrobial resistance problem .

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-13-9-8-11(10-14(13)24-2)15-20-21-17(25-15)19-16(22)18-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNMFKNQTXQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2E)-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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